molecular formula C11H21NO2Si2 B031193 2,4-Bis[(trimethylsilyl)oxy]pyridine CAS No. 40982-58-9

2,4-Bis[(trimethylsilyl)oxy]pyridine

Cat. No.: B031193
CAS No.: 40982-58-9
M. Wt: 255.46 g/mol
InChI Key: BUTIRPUWHYUGFZ-UHFFFAOYSA-N
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Description

2,4-Bis(trimethylsilyloxy)pyridine is an organosilicon compound characterized by the presence of two trimethylsilyloxy groups attached to a pyridine ring. This compound is known for its utility in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The trimethylsilyloxy groups confer unique properties to the molecule, making it valuable in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(trimethylsilyloxy)pyridine typically involves the silylation of pyridine derivatives. One common method is the reaction of pyridine-2,4-diol with hexamethyldisilazane (HMDS) in the presence of a catalyst such as trimethylsilyl chloride. The reaction proceeds under mild conditions, often at room temperature, yielding 2,4-Bis(trimethylsilyloxy)pyridine as the primary product.

Industrial Production Methods: In an industrial setting, the production of 2,4-Bis(trimethylsilyloxy)pyridine can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(trimethylsilyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyloxy groups can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form pyridine-2,4-diol derivatives.

    Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions, often in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used in reduction reactions.

Major Products: The major products formed from these reactions include various substituted pyridines, pyridine-2,4-diols, and piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Bis(trimethylsilyloxy)pyridine finds applications in several fields:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl ethers and as a protecting group for hydroxyl functionalities.

    Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2,4-Bis(trimethylsilyloxy)pyridine primarily involves the reactivity of the trimethylsilyloxy groups. These groups can act as leaving groups in substitution reactions, facilitating the introduction of other functional groups. Additionally, the compound can participate in coordination chemistry, forming complexes with metal ions that can catalyze various reactions.

Comparison with Similar Compounds

    2,4-Bis(trimethylsilyloxy)pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.

    2,6-Bis(trimethylsilyloxy)pyridine: Similar but with trimethylsilyloxy groups at the 2 and 6 positions.

    2,4,6-Tris(trimethylsilyloxy)pyridine: Contains an additional trimethylsilyloxy group at the 6 position.

Uniqueness: 2,4-Bis(trimethylsilyloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs. The positioning of the trimethylsilyloxy groups at the 2 and 4 positions allows for selective reactions that are not possible with other isomers.

Properties

IUPAC Name

trimethyl-(2-trimethylsilyloxypyridin-4-yl)oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2Si2/c1-15(2,3)13-10-7-8-12-11(9-10)14-16(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTIRPUWHYUGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC1=CC(=NC=C1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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